molecular formula C12H8INO B3363586 5-Iodo-6-methoxynaphthalene-1-carbonitrile CAS No. 103604-48-4

5-Iodo-6-methoxynaphthalene-1-carbonitrile

Cat. No. B3363586
CAS RN: 103604-48-4
M. Wt: 309.1 g/mol
InChI Key: DHMJKHNLPGQGDX-UHFFFAOYSA-N
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Description

5-Iodo-6-methoxynaphthalene-1-carbonitrile is a chemical compound that belongs to the class of naphthalene derivatives. It is a yellowish crystalline solid that is commonly used in scientific research for its various properties.

Mechanism of Action

The mechanism of action of 5-Iodo-6-methoxynaphthalene-1-carbonitrile involves its ability to bind to proteins through non-covalent interactions such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. This binding results in a change in the fluorescence properties of the compound, which can be monitored to determine the binding affinity and kinetics of the protein-ligand interaction.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of 5-Iodo-6-methoxynaphthalene-1-carbonitrile. However, it has been reported that the compound is not toxic to cells at concentrations commonly used in scientific research.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-Iodo-6-methoxynaphthalene-1-carbonitrile in lab experiments is its high sensitivity and selectivity for protein binding. Additionally, it is relatively easy to synthesize and purify, making it a cost-effective option for scientific research. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which can affect its binding properties and fluorescence properties.

Future Directions

There are several future directions for the use of 5-Iodo-6-methoxynaphthalene-1-carbonitrile in scientific research. One area of interest is the development of new fluorescent probes based on this compound for the detection of specific proteins or biomolecules. Additionally, there is potential for the use of this compound in the development of new drugs or therapies that target specific proteins. Another area of interest is the use of this compound in the study of protein-protein interactions and the development of new methods for protein purification and analysis.
Conclusion
In conclusion, 5-Iodo-6-methoxynaphthalene-1-carbonitrile is a valuable compound for scientific research due to its high sensitivity and selectivity for protein binding. Its ability to act as a fluorescent probe makes it a useful tool for studying protein-ligand interactions and other biochemical processes. While there are limitations to its use, ongoing research is exploring new applications for this compound in the field of protein science and drug discovery.

Scientific Research Applications

5-Iodo-6-methoxynaphthalene-1-carbonitrile is widely used in scientific research as a fluorescent probe for studying the binding of ligands to proteins. It has been used to investigate the binding of various proteins such as bovine serum albumin, human serum albumin, and lysozyme. Additionally, it has been used to study the interaction between proteins and other small molecules such as drugs.

properties

IUPAC Name

5-iodo-6-methoxynaphthalene-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8INO/c1-15-11-6-5-9-8(7-14)3-2-4-10(9)12(11)13/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHMJKHNLPGQGDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC(=C2C=C1)C#N)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90559178
Record name 5-Iodo-6-methoxynaphthalene-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90559178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Iodo-6-methoxynaphthalene-1-carbonitrile

CAS RN

103604-48-4
Record name 5-Iodo-6-methoxynaphthalene-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90559178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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